

Lauryl Glucoside: A Technical Guide to its Scientific Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Lauryl Glucoside**

Cat. No.: **B10798859**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of **lauryl glucoside**, a non-ionic surfactant derived from renewable resources, for scientific applications. Its mildness, biodegradability, and versatile physicochemical properties make it a subject of increasing interest in drug delivery, nanotechnology, and biochemical research. This document details its synthesis, properties, and key applications, supported by experimental methodologies and structured data.

Core Properties of Lauryl Glucoside

Lauryl glucoside is an alkyl polyglucoside (APG) surfactant synthesized from natural, renewable sources such as coconut or palm kernel oil and corn-derived glucose.^{[1][2][3]} Its non-ionic nature, meaning it carries no electrical charge, contributes significantly to its characteristic mildness and excellent dermatological compatibility.^{[1][4]} Classified by the EPA as a "Safer Chemical," it is recognized for its low toxicity and ready biodegradability, making it an environmentally benign alternative to harsher surfactants.^{[2][5][6]}

Physicochemical Data

The functional properties of **lauryl glucoside** are defined by its chemical structure, featuring a hydrophilic glucose head and a hydrophobic C12 alkyl (lauryl) tail. Key quantitative parameters are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₈ H ₃₆ O ₆	[5][7][8]
Molecular Weight	~348.5 g/mol	[5][7]
CAS Number	110615-47-9; 27836-64-2	[1][5][8]
Appearance	Clear to slightly turbid, light yellow viscous liquid or paste	[6][9]
Solubility	Soluble in water and alcohol	
Boiling Point	301°C (at 101.3 kPa)	[9]
Density	1.16 g/cm ³ (at 20°C)	[9]
Surface Tension	29.5 mN/m (1 g/L solution at 23°C)	[9]
Critical Micelle Conc. (CMC)	~0.13 mM	[7]
pH (as supplied)	11.5 - 12.5	[6]

Biocompatibility and Toxicology Profile

Lauryl glucoside is widely regarded as a safe and biocompatible excipient when formulated to be non-irritating.[5][10] Its favorable toxicological profile is a key advantage in formulations intended for biological applications.

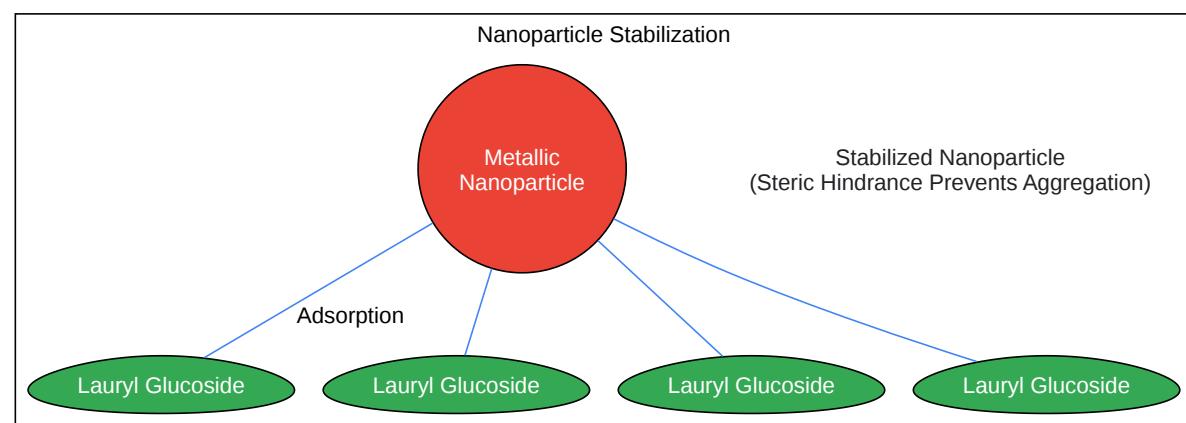
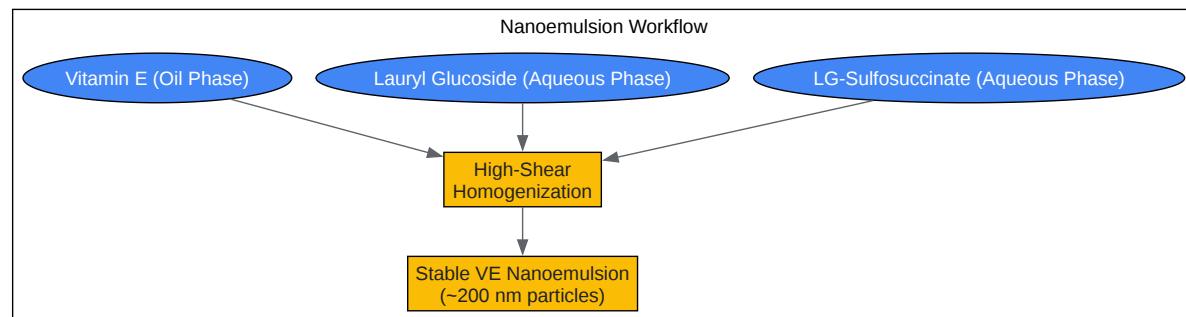
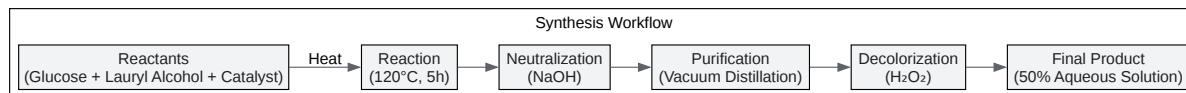
Endpoint	Result	Source(s)
Dermal Irritation	Low irritation potential; non-irritating at concentrations below 30%	[11]
Genotoxicity	Not found to be genotoxic	[10] [11]
Reproductive/Developmental Toxicity	Not a reproductive or developmental toxicant	[10] [11]
Regulatory Status	Deemed safe for use in cosmetics by the CIR Expert Panel	[5] [10]
Biodegradability	Readily biodegradable	[2] [6] [9]

Synthesis of Lauryl Glucoside

The primary industrial synthesis of **lauryl glucoside** is achieved through a direct glucosidation process, which involves the reaction of a fatty alcohol with glucose. This method is favored for its efficiency and the generation of water as the main byproduct.[\[12\]](#)[\[13\]](#)

Experimental Protocol: Direct Glucosidation

A representative laboratory-scale synthesis protocol is outlined below, based on common methodologies.[\[12\]](#)[\[14\]](#)




Materials:

- D-glucose (or glucose monohydrate)
- Lauryl alcohol (n-dodecanol)
- Acid catalyst (e.g., p-toluenesulfonic acid)
- Sodium hydroxide (for neutralization)
- 30% Hydrogen peroxide (for bleaching)

- Deionized water

Procedure:

- Charging the Reactor: A four-necked flask equipped with a mechanical stirrer, thermometer, and a distillation setup is charged with a specific molar ratio of glucose and lauryl alcohol (e.g., 1:5 glucose to alcohol). The acid catalyst is then added.[12][14]
- Reaction: The mixture is heated to the target reaction temperature, typically around 120°C, under controlled pressure. The reaction is allowed to proceed for approximately 5 hours. Water formed during the reaction is continuously removed to drive the equilibrium towards product formation.[12]
- Neutralization: After the reaction reaches completion (monitored via analysis of residual glucose), the mixture is cooled and the acid catalyst is neutralized with sodium hydroxide. [13][14]
- Purification: Excess unreacted lauryl alcohol is removed via distillation under reduced pressure.[13][14]
- Decolorization: The resulting product is bleached with hydrogen peroxide to yield a light-colored final product.[14]
- Final Formulation: The purified **lauryl glucoside** is typically diluted with deionized water to a final concentration of around 50%. [14]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. skinkraft.com [skinkraft.com]
- 3. Uses and production of Lauryl glucoside_Chemicalbook [chemicalbook.com]
- 4. makingchembooks.com [makingchembooks.com]
- 5. Lauryl Glucoside | C18H36O6 | CID 10893439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. interchimie.fr [interchimie.fr]
- 7. grokipedia.com [grokipedia.com]
- 8. Lauryl glucoside - CD Formulation [formulationbio.com]
- 9. Lauryl glucoside CAS#: 110615-47-9 [m.chemicalbook.com]
- 10. cosmeticsinfo.org [cosmeticsinfo.org]
- 11. ewg.org [ewg.org]
- 12. researchgate.net [researchgate.net]
- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 14. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Lauryl Glucoside: A Technical Guide to its Scientific Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10798859#lauryl-glucoside-literature-review-for-scientific-applications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com